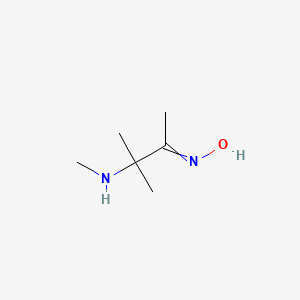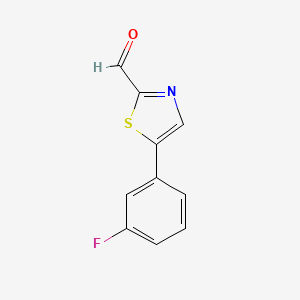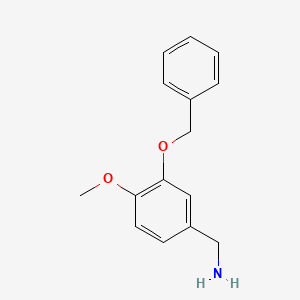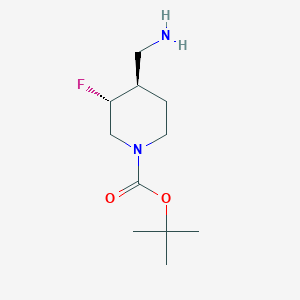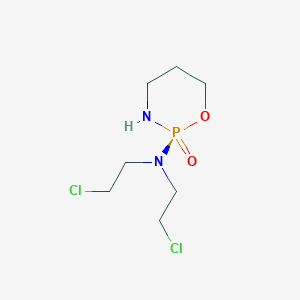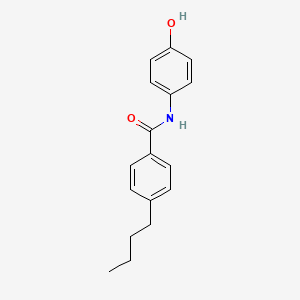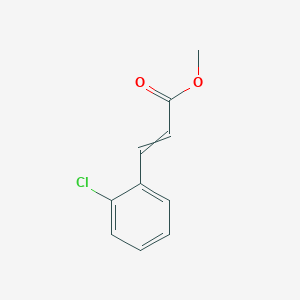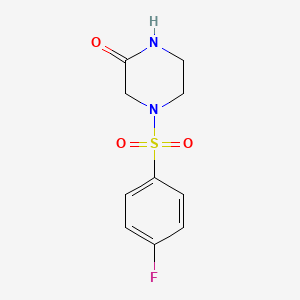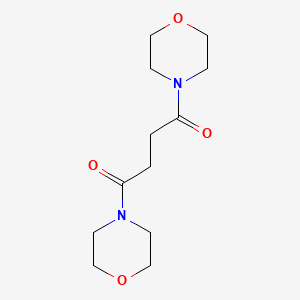
1,4-Di(morpholin-4-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(morpholin-4-yl)butane-1,4-dione is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of two morpholine rings attached to a butane-1,4-dione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(morpholin-4-yl)butane-1,4-dione can be synthesized through a multi-step process involving the reaction of morpholine with butane-1,4-dione. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the nucleophilic addition of morpholine to the carbonyl groups of butane-1,4-dione, followed by cyclization to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The morpholine rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
1,4-Di(morpholin-4-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Di(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the morpholine rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di(piperidin-4-yl)butane-1,4-dione: Similar structure but with piperidine rings instead of morpholine.
1,4-Di(azepan-4-yl)butane-1,4-dione: Contains azepane rings instead of morpholine.
1,4-Di(pyrrolidin-4-yl)butane-1,4-dione: Features pyrrolidine rings in place of morpholine.
Uniqueness
1,4-Di(morpholin-4-yl)butane-1,4-dione is unique due to the presence of morpholine rings, which impart specific chemical properties and reactivity. The morpholine rings can enhance the compound’s solubility in water and other polar solvents, making it suitable for various applications. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1,4-dimorpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-10H2 |
Clave InChI |
NOESYBNJWVIBHT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


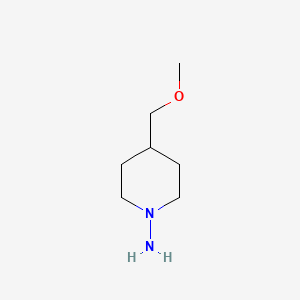
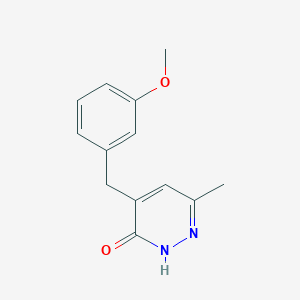
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)

![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
